1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea
Description
This thiourea derivative features a central thiourea (-NCS-N-) core flanked by two distinct aromatic moieties:
- 5-Fluoroindole ethyl group: The indole scaffold, substituted with a fluorine atom at position 5, is linked via an ethyl chain to the thiourea nitrogen. Indole derivatives are well-documented for their bioactivity, including antimicrobial and antitumor properties.
- 4-(Phenylamino)phenyl group: A phenyl ring substituted with a phenylamino (-NHPh) group at the para position.
Its design aligns with trends in medicinal chemistry where indole-thiourea hybrids are optimized for enhanced pharmacokinetics and target affinity .
Properties
Molecular Formula |
C23H21FN4S |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
1-(4-anilinophenyl)-3-[2-(5-fluoro-1H-indol-3-yl)ethyl]thiourea |
InChI |
InChI=1S/C23H21FN4S/c24-17-6-11-22-21(14-17)16(15-26-22)12-13-25-23(29)28-20-9-7-19(8-10-20)27-18-4-2-1-3-5-18/h1-11,14-15,26-27H,12-13H2,(H2,25,28,29) |
InChI Key |
LVPZJKUFIIROHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=S)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst.
Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Formation of the Thiourea Moiety: The thiourea moiety can be formed by reacting an amine with an isothiocyanate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This would include the use of continuous flow reactors, efficient purification techniques, and the development of cost-effective and environmentally friendly processes.
Chemical Reactions Analysis
Types of Reactions
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the thiourea sulfur.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex molecular structure that includes an indole moiety, which is known for its biological activity. The presence of the fluorine atom in the indole ring enhances its pharmacological properties, potentially increasing its efficacy against various diseases.
Anticancer Activity
Numerous studies have investigated the anticancer properties of thiourea derivatives, including 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea. The following table summarizes key findings from various research studies:
These studies indicate that the compound exhibits selective cytotoxicity against various cancer cell lines, with some showing promising results comparable to established chemotherapeutic agents.
Case Study 1: Effect on Lung Cancer Cells
In a study conducted by Evren et al., the compound was tested on A549 lung adenocarcinoma cells. The results demonstrated that it effectively induced apoptosis, leading to a significant reduction in cell viability with an IC50 value of 23.30 µM. This study highlighted the potential of thiourea derivatives in lung cancer treatment.
Case Study 2: Glioblastoma Treatment
Another investigation focused on U251 glioblastoma cells revealed that the compound exhibited strong cytotoxic effects with IC50 values ranging from 10 to 30 µM. The study emphasized the importance of structural modifications in enhancing the activity of thiourea compounds against aggressive cancer types.
Mechanism of Action
The mechanism of action of 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved would depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anti-HIV Activity
- 1-(4-Fluorophenyl)-3-[2-(1H-indol-3-yl)ethyl]thiourea Key Difference: Replaces the 4-(phenylamino)phenyl group with a 4-fluorophenyl. Activity: Exhibited anti-HIV-1 activity (EC50 = 5.45 µg/mL) by binding to HIV-1 reverse transcriptase via hydrogen bonds with Lys101 and π-π interactions with Trp229/Tyr181 .
Antitumor Activity
- 1-(3-Trifluoromethyl-4-fluorophenyl)-3-{4-[2-(isopropylcarbamoyl)pyridine-4-amino]phenyl}thiourea (9j) Key Difference: Contains a trifluoromethyl-fluorophenyl group and a pyridine-carboxamide substituent. Activity: Inhibited B-Raf kinase (PDB: 5HI2) with superior activity to sorafenib in MDA-MB-231, PC-3, and B16BL6 cell lines . Comparison: The target compound’s indole-ethyl and phenylamino groups may offer distinct steric and electronic profiles for kinase inhibition, though molecular docking studies are needed to confirm.
Antimicrobial Activity
- 1-(3-Chloro-2-(4-nitrophenyl)-4-oxoazetidin-1-yl)-3-(2-oxo-2-phenothiazinyl)ethyl)thiourea (7f) Key Difference: Incorporates a nitrophenyl-azetidinone core and phenothiazine group. Activity: Demonstrated antibacterial activity against S. aureus (zone of inhibition = 20 mm; MIC = 62.5 µg/mL), comparable to ciprofloxacin . Comparison: The target compound’s indole and phenylamino groups may reduce nitro group-associated toxicity while maintaining broad-spectrum activity.
Structural and Functional Analysis
Substituent Effects
Biological Activity
1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, anti-inflammatory, and neuroprotective properties. The structural features that contribute to its activity are also discussed.
Chemical Structure
The compound features a thiourea moiety, which is known for its versatile biological activity. The presence of the 5-fluoro-1H-indole and 4-(phenylamino)phenyl groups enhances its pharmacological properties by influencing solubility and interaction with biological targets.
Chemical Structure:
1. Antibacterial Activity
Thiourea derivatives, including this compound, have shown significant antibacterial properties. Research indicates that compounds with similar structures exhibit activity against various bacterial strains, including E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae.
| Compound | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |
|---|---|---|
| 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea | TBD | TBD |
| Compound 2 (similar structure) | 40-50 µg/mL | 29 (E. faecalis), 24 (P. aeruginosa), 30 (S. typhi), 19 (K. pneumoniae) |
The antibacterial efficacy is attributed to the ability of thiourea derivatives to interact with bacterial enzymes and disrupt essential metabolic pathways .
2. Anticancer Activity
The anticancer potential of this compound has been explored in various studies, particularly against breast, pancreatic, and prostate cancer cell lines. The mechanism of action often involves the inhibition of cell proliferation and induction of apoptosis.
| Cell Line | IC50 Value (µM) |
|---|---|
| MCF-7 (breast cancer) | <20 |
| Pancreatic cancer | 3-14 |
| Prostate cancer | <10 |
In vitro studies suggest that the compound may inhibit angiogenesis and alter signaling pathways critical for cancer progression .
3. Anti-inflammatory Activity
Thiourea derivatives have also demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-α.
| Compound | Cytokine Inhibition (%) |
|---|---|
| 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea | TBD |
| Control (Dexamethasone) | 78% (TNF-α), 89% (IL-6) |
The anti-inflammatory properties are crucial for therapeutic applications in chronic inflammatory diseases .
4. Neuroprotective Activity
Recent studies have indicated that thiourea derivatives may possess neuroprotective properties, potentially useful in treating neurodegenerative diseases like Alzheimer’s disease. Compounds have shown inhibitory activity against acetylcholinesterase (AChE), which is critical for maintaining neurotransmitter levels.
| Compound | AChE Inhibition IC50 (nM) |
|---|---|
| 1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-3-[4-(phenylamino)phenyl]thiourea | TBD |
| Other Thiourea Derivatives | 33.27 - 93.85 |
These findings highlight the potential for developing new therapeutic agents targeting cognitive decline .
Case Studies
Several case studies have been conducted on related thiourea compounds, illustrating their effectiveness across various biological assays:
- Antibacterial Study : A comparative study showed that a derivative with a similar structure had comparable efficacy to standard antibiotics like ceftriaxone against multiple bacterial strains .
- Anticancer Evaluation : A series of compounds were tested against different cancer cell lines, revealing IC50 values indicating strong cytotoxicity and potential for further development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
